molecular formula C30H52O3 B8522885 2-Phenoxyethyl docosanoate CAS No. 60359-24-2

2-Phenoxyethyl docosanoate

Cat. No. B8522885
CAS RN: 60359-24-2
M. Wt: 460.7 g/mol
InChI Key: IEULLDHLQFYJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl docosanoate is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60359-24-2

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

2-phenoxyethyl docosanoate

InChI

InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-30(31)33-28-27-32-29-24-21-20-22-25-29/h20-22,24-25H,2-19,23,26-28H2,1H3

InChI Key

IEULLDHLQFYJBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a four neck round bottom flask fitted with nitrogen inlet, mechanical stirrer, temperature probe and condenser is charged 925.05 g (2.08 moles) of the Alkoxylate from example 27 and 674.95 g (1.98 moles) of Behenic Acid. A catalytic amount of Methanesulfonic Acid (1.6 g) is charged and the reaction mixture is heated to 220° C. under nitrogen sparge. The reaction is monitored by measuring the acid value to an AV of preferably less than 5. Once the AV is reached, the temperature is cooled to 85° C. and the catalyst is neutralized with an equivalent molar amount of 45% KOH and washed once with water. The reaction is dried under vacuum yielding the desired product.
Name
Alkoxylate
Quantity
925.05 g
Type
reactant
Reaction Step One
Quantity
674.95 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.